4-amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride
Description
4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride (CAS: 924866-05-7) is a pyrrolidinone derivative featuring a 2-methoxyphenyl substituent at the 1-position and an amino group at the 4-position of the pyrrolidinone ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and industrial research applications . Its primary uses include serving as a synthetic intermediate in drug discovery, particularly for compounds targeting neurological and metabolic pathways. The compound’s structural uniqueness lies in the combination of a rigid pyrrolidinone core and the electron-donating methoxy group, which influences its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-10-5-3-2-4-9(10)13-7-8(12)6-11(13)14;/h2-5,8H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSQXGPHTNIIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The amino group and lactam ring undergo oxidation under controlled conditions.
| Reagent | Conditions | Major Product | Mechanism | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | Reflux, H₂SO₄ | 4-Oxo-pyrrolidinone derivative | Oxidative deamination to ketone | |
| CrO₃ | Acetic acid, 60°C | Carboxylic acid derivative | Ring opening and oxidation |
Key Findings:
-
Oxidation with KMnO₄ selectively converts the amino group to a ketone while preserving the lactam ring.
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Strong oxidants like CrO₃ degrade the pyrrolidinone ring, forming linear carboxylic acids.
Reduction Reactions
The lactam ring and aromatic methoxy group participate in reduction.
| Reagent | Conditions | Major Product | Mechanism | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, RT | 4-Hydroxy-pyrrolidine derivative | Partial reduction of lactam | |
| LiAlH₄ | THF, 0°C → RT | Pyrrolidine alcohol | Full reduction of lactam to amine |
Key Findings:
-
NaBH₄ reduces the lactam carbonyl to a hydroxyl group without altering the methoxyphenyl ring.
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LiAlH₄ fully reduces the lactam to a secondary amine, yielding a pyrrolidine structure.
Nucleophilic Substitution
The amino group acts as a nucleophile in alkylation/acylation.
| Reagent | Conditions | Major Product | Mechanism | Reference |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | N-Benzyl-pyrrolidinone | SN2 alkylation | |
| Acetyl chloride | Pyridine, 0°C | N-Acetyl-pyrrolidinone | Acylation |
Key Findings:
-
Alkylation proceeds efficiently in polar aprotic solvents like DMF.
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Acylation requires base (pyridine) to neutralize HCl byproducts.
Ring-Opening Reactions
The lactam ring undergoes cleavage under acidic or basic conditions.
| Reagent | Conditions | Major Product | Mechanism | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 12h | 4-Amino-pentanoic acid derivative | Acid hydrolysis | |
| NaOH (2M) | EtOH, 70°C, 6h | 4-Amino-pentanamide derivative | Base-induced hydrolysis |
Key Findings:
-
Acidic hydrolysis yields linear amino acids, while basic conditions produce amides .
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The methoxyphenyl group remains intact during ring opening.
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes regioselective substitution.
| Reagent | Conditions | Major Product | Mechanism | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT | 4-Amino-1-(3-nitro-2-methoxyphenyl)-2-pyrrolidinone | Nitration at meta position | |
| Br₂ (FeBr₃) | CH₂Cl₂, RT | 4-Amino-1-(5-bromo-2-methoxyphenyl)-2-pyrrolidinone | Bromination at para position |
Key Findings:
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Nitration occurs at the meta position relative to the methoxy group due to steric hindrance.
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Bromination favors the para position, driven by the electron-donating methoxy group.
Cycloaddition and Heterocycle Formation
The amino group participates in cyclization reactions.
Key Findings:
Scientific Research Applications
Medicinal Chemistry
4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride is investigated for its therapeutic potential, particularly as a precursor in drug development. Its structural properties allow it to interact with various biological targets, making it valuable in the design of new pharmaceuticals.
- Anticancer Activity : Research has indicated that this compound can inhibit specific protein kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent .
- Receptor Modulation : The compound has shown promise in modulating receptor functions, particularly in studies related to autoimmune diseases through its interaction with nuclear hormone receptors .
Biological Studies
The compound is utilized in biological research to study protein interactions and functions. Its ability to act as an inhibitor or activator of enzymes makes it a useful tool in proteomics.
- Enzyme Inhibition : Studies have demonstrated that this compound can effectively inhibit certain enzymes, which may lead to advancements in understanding metabolic pathways and disease mechanisms .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can yield new derivatives with enhanced properties.
- Synthesis of Analogues : The compound has been used to synthesize derivatives that exhibit improved biological activity or altered pharmacokinetic profiles, which are essential for developing more effective therapeutic agents .
Case Study 1: Anticancer Research
A study focused on the inhibition of protein kinases by this compound revealed that it could effectively reduce cell proliferation in cancer cell lines by targeting specific signaling pathways. The results indicated a significant decrease in tumor growth in vivo when administered at therapeutic doses .
Case Study 2: Receptor Interaction Studies
Another research project investigated the binding affinities of this compound towards various receptors involved in metabolic regulation. The findings suggested that modifications to the methoxy group could enhance its efficacy as a dual agonist for PPARα and PPARγ, which are crucial for glucose metabolism and lipid regulation .
Mechanism of Action
The mechanism of action of 4-amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Amino-1-(3-methoxyphenyl)-2-pyrrolidinone Hydrochloride
- Structural Difference : Methoxy group at the 3-position of the phenyl ring instead of 2-position.
- However, this isomer is listed as discontinued in commercial catalogs, limiting its accessibility for research .
Data Comparison
Substituent Variations: Methoxyphenyl vs. Methoxyethyl
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone Hydrochloride
- Structural Difference : Replacement of the 2-methoxyphenyl group with a 2-methoxyethyl chain.
Data Comparison
Core Framework Modifications: Pyrrolidinone vs. Dihydropyridinone
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one Hydrochloride
- Structural Difference: Pyrrolidinone ring replaced with a dihydropyridinone core.
- This derivative is marketed for tailored research applications, emphasizing its versatility in medicinal chemistry .
Data Comparison
| Property | Pyrrolidinone Derivative | Dihydropyridinone Derivative |
|---|---|---|
| Core Structure | 5-membered saturated ring | 6-membered partially unsaturated ring |
| Bioactivity | Moderate receptor binding | Enhanced π-π interactions |
Biological Activity
4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 216.67 g/mol
- SMILES Notation : CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)N)O
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Antioxidant Properties : It exhibits significant antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, possibly through modulation of neurotransmitter systems.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidinone compounds exhibit antimicrobial properties. For instance, a study indicated that certain pyrrolidine derivatives had minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 3.12 to 12.5 μg/mL, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. The compound was tested against several types of cancer cells, with results indicating a dose-dependent reduction in cell viability. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Methodology : The compound was tested using standard disk diffusion methods.
- Results : Showed significant inhibition zones, with MIC values comparable to established antibiotics like ciprofloxacin.
-
Case Study on Neuroprotection :
- Objective : To assess the neuroprotective effects in a model of oxidative stress.
- Methodology : Neuronal cell cultures were treated with the compound prior to exposure to oxidative agents.
- Results : Cells treated with the compound exhibited reduced markers of oxidative damage and improved cell survival rates.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 | Significant inhibition |
| Antimicrobial | Escherichia coli | 12.5 | Moderate inhibition |
| Anticancer | HeLa Cells | IC50 = 15 μM | Induces apoptosis |
| Neuroprotection | Neuronal Cell Cultures | N/A | Reduced oxidative damage |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-methoxyphenyl precursors with pyrrolidinone derivatives under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or DMSO for polar intermediates), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the purity of this compound assessed using HPLC and spectroscopic methods?
- Methodological Answer : Purity is validated via HPLC (≥98% by reverse-phase C18 columns, UV detection at 250–350 nm) . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., methoxy group at δ ~3.8 ppm, pyrrolidinone carbonyl at δ ~170 ppm).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] for C₁₁H₁₅N₂O₂Cl).
- Elemental Analysis : Matching calculated vs. observed C/H/N percentages (±0.3% tolerance) .
Q. What safety precautions are critical during handling and storage of this compound?
- Methodological Answer : Use PPE (gloves, goggles) to avoid inhalation/contact. Store at -20°C in airtight, light-resistant containers to prevent degradation . Safety protocols include:
- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. What strategies resolve discrepancies between crystallographic data and computational modeling for this compound?
- Methodological Answer : If crystallographic data (e.g., monoclinic space group P21/c) conflicts with DFT-optimized structures:
Validate Models : Cross-check computational parameters (basis sets, solvation models) against experimental conditions.
Dynamic Analysis : Perform molecular dynamics simulations to assess conformational flexibility.
Synchrotron Validation : Use high-resolution X-ray diffraction to refine crystal packing and hydrogen-bonding networks .
Q. How does the compound’s stability vary under different storage conditions, and what analytical techniques monitor degradation?
- Methodological Answer : Stability studies involve:
- Accelerated Aging : Expose samples to 40°C/75% RH for 4 weeks, then analyze via:
- HPLC-UV : Detect degradation products (e.g., hydrolyzed methoxyphenyl derivatives).
- TGA/DSC : Identify thermal decomposition thresholds (e.g., endothermic peaks >200°C).
- Long-Term Storage : Monitor at -20°C for ≥5 years; periodic NMR confirms structural integrity .
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use:
- Docking Studies : Simulate binding to receptor active sites (e.g., serotonin transporters) with AutoDock Vina.
- Kinetic Assays : Measure IC₅₀ via fluorescence-based enzymatic inhibition (e.g., MAO-A/B assays).
- SAR Analysis : Modify substituents (e.g., methoxy group position) to correlate structure with activity .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?
- Methodological Answer : Address discrepancies by:
Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma protein binding via equilibrium dialysis).
Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
Dose-Response Calibration : Optimize in vivo dosing to match in vitro effective concentrations .
Methodological Notes for Experimental Design
- Synthetic Reproducibility : Document batch-specific variations (e.g., solvent purity, humidity) to ensure reproducibility .
- Data Validation : Cross-validate analytical results with orthogonal methods (e.g., NMR + HRMS for structural confirmation) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
